LHQ490 solubility for in vitro experiments

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Compound of Interest		
Compound Name:	LHQ490	
Cat. No.:	B15567499	Get Quote

Technical Support Center: LHQ490

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for the use of **LHQ490** in in vitro experiments. The following sections offer troubleshooting advice, frequently asked questions, and standardized protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is **LHQ490**?

A1: **LHQ490** is a highly selective and irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). It has been shown to potently inhibit FGFR2 kinase activity and suppress the proliferation of FGFR2-dependent cancer cells.[1]

Q2: What are the key biological activities of **LHQ490**?

A2: **LHQ490** potently inhibits FGFR2 kinase activity with an IC50 of 5.2 nM.[1] It is highly selective for FGFR2 over other FGFR family members (>61-fold vs. FGFR1, >34-fold vs. FGFR3, and >293-fold vs. FGFR4).[1] In cell-based assays, it suppresses the proliferation of BaF3-FGFR2 cells with an IC50 of 1.4 nM and induces apoptosis in FGFR2-driven cancer cells.[1]

Q3: What is the molecular weight of **LHQ490**?







A3: While the exact molecular weight for **LHQ490** is not publicly available in the search results, it is crucial for preparing molar stock solutions. It is recommended to obtain this information from the compound supplier. For the purpose of this guide, a hypothetical molecular weight of 500 g/mol will be used for calculation examples.

Q4: In what solvent should I dissolve **LHQ490**?

A4: For most in vitro applications, it is recommended to first prepare a concentrated stock solution of **LHQ490** in a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). This stock can then be further diluted into your aqueous experimental media.

Troubleshooting Guide: LHQ490 Solubility

This guide addresses common issues encountered when preparing **LHQ490** solutions for in vitro experiments.

Troubleshooting & Optimization

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Problem	Potential Cause	Suggested Solution
LHQ490 powder is not dissolving in DMSO.	1. Insufficient mixing: The compound has not been adequately agitated. 2. Low temperature: The ambient temperature may be too low for efficient dissolution. 3. Concentration exceeds solubility limit: The intended concentration is higher than what is soluble in DMSO. 4. Poor quality DMSO: The DMSO may have absorbed water, reducing its solvating power.	1. Vortex the solution vigorously for 1-2 minutes. If undissolved particles remain, sonicate the solution in a water bath for 10-15 minutes.[2] 2. Gently warm the solution in a 37°C water bath for 5-10 minutes. 3. Prepare a more dilute stock solution (e.g., start with 10 mM and if issues persist, try 5 mM or 1 mM). 4. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
LHQ490 precipitates when the DMSO stock is diluted into aqueous media (e.g., cell culture medium, PBS).	1. Rapid change in solvent polarity: The abrupt shift from 100% DMSO to an aqueous environment causes the compound to "crash out" of solution. 2. Final DMSO concentration is too low: There is not enough organic solvent to maintain the solubility of the compound in the final aqueous solution. 3. pH of the aqueous medium: The pH of the buffer may not be optimal for LHQ490 solubility.	1. Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer. 2. Ensure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility, while remaining non-toxic to cells (typically ≤ 0.5%). 3. Test the solubility of LHQ490 in buffers of varying pH to determine the optimal range for your experiment.
The prepared LHQ490 solution is cloudy or contains visible particulates.	1. Incomplete dissolution: The compound is not fully dissolved. 2. Precipitation after storage: The compound may have precipitated out of solution during storage,	1. Repeat the dissolution procedure (vortexing, sonication, gentle warming). If cloudiness persists, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. 2.



Troubleshooting & Optimization

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especially after freeze-thaw cycles.

Before each use, visually inspect the stock solution. If precipitates are observed, warm the solution to 37°C and vortex to redissolve. Minimize freeze-thaw cycles by preparing single-use aliquots.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of LHQ490

This protocol provides a general method for determining the kinetic aqueous solubility of **LHQ490**, which is essential for designing in vitro assays.

- Prepare a 10 mM stock solution of LHQ490 in 100% DMSO. (See Protocol 2 for details).
- Prepare a series of dilutions of the LHQ490 stock solution in DMSO.
- Add a small, fixed volume (e.g., 2 μL) of each DMSO dilution to a larger volume (e.g., 98 μL) of your aqueous buffer (e.g., PBS, cell culture medium) in a clear 96-well plate. This will create a range of final LHQ490 concentrations.
- Mix the solutions thoroughly and incubate at room temperature for 1-2 hours.
- Visually inspect each well for signs of precipitation or cloudiness. The highest concentration that remains a clear solution is the estimated kinetic aqueous solubility.
- (Optional) For a more quantitative measurement, analyze the concentration of the soluble compound in the supernatant of each well using techniques like HPLC or UV-Vis spectrophotometry after centrifugation to pellet any precipitate.

Protocol 2: Preparation of a 10 mM LHQ490 Stock Solution in DMSO

 Equilibrate the vial of LHQ490 powder and a bottle of high-purity, anhydrous DMSO to room temperature.



- Calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of LHQ490 (assuming a molecular weight of 500 g/mol):
 - Volume (L) = (Mass (g) / Molecular Weight (g/mol)) / Molarity (mol/L)
 - \circ Volume (L) = (0.001 g / 500 g/mol) / 0.010 mol/L = 0.0002 L = 200 μ L
- Carefully add 200 μL of DMSO to the vial containing 1 mg of LHQ490.
- Cap the vial tightly and vortex vigorously for 1-2 minutes.
- If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.
- If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.
- Once the solution is clear, store it in small, single-use aliquots at -20°C or -80°C, protected from light and moisture.

LHO490 Biological Activity

Parameter	Value	Reference
Target	Fibroblast Growth Factor Receptor 2 (FGFR2)	
Mechanism of Action	Irreversible Inhibitor	_
IC50 (FGFR2 kinase)	5.2 nM	_
IC50 (BaF3-FGFR2 cells)	1.4 nM	_
Selectivity vs. FGFR1	>61-fold	_
Selectivity vs. FGFR3	>34-fold	_
Selectivity vs. FGFR4	>293-fold	

Visualizations

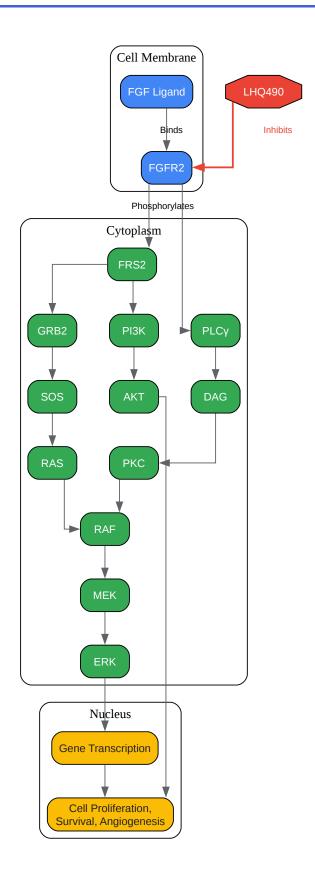




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Experimental workflow for preparing **LHQ490** solutions.





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FGFR2 signaling pathway and the inhibitory action of **LHQ490**.



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References

- 1. Discovery of LHQ490 as a highly selective fibroblast growth factor receptor 2 (FGFR2) inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
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